molecular formula C10H11ClN2O B1419109 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 1145670-41-2

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No.: B1419109
CAS No.: 1145670-41-2
M. Wt: 210.66 g/mol
InChI Key: CSUQSNUYNQSETD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound is a derivative of benzodiazole, which is a heterocyclic compound. Benzodiazole contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 208.65 .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • A series of ethers of this compound showed significant antifungal activity, suggesting potential use in antifungal applications (Raga et al., 1992).
  • Novel amides derived from this compound displayed antibacterial and antifungal activity, comparable or slightly better than standard medicinal drugs (Pejchal et al., 2015).

Corrosion Inhibition

  • This compound has been used as a corrosion inhibitor for mild steel in acidic environments, demonstrating high efficiency and acting as a cathodic type inhibitor (Verma et al., 2016).

Photoinitiator Synthesis

  • It was used in the synthesis of a two-photon carbazole photoinitiator, showing potential applications in photopolymerization processes (Zhao et al., 2011).

Antimicrobial Agents

  • A novel synthesis involving this compound resulted in a class of azole antifungal agents (RaneDinanath et al., 1988).
  • Schiff base derivatives of this compound have shown potential as anti-bacterial, anti-oxidant, and anti-cancer agents (Bhat et al., 2016).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment .

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could either inhibit or activate these targets. The biochemical pathways affected by the compound would depend on its targets and could involve multiple processes in the cell .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and effectiveness. Factors such as the compound’s solubility, stability, and interactions with other molecules could affect its ADME properties .

The result of the compound’s action would be changes at the molecular and cellular levels, which could lead to observable effects at the tissue or organism level. These effects could be beneficial, as in the case of a therapeutic drug, or harmful, as in the case of a toxic substance .

Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

1-(6-chloro-1-methylbenzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-6(14)10-12-8-4-3-7(11)5-9(8)13(10)2/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUQSNUYNQSETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C)C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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